Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-
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Overview
Description
Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl-: is a complex organic compound belonging to the class of pyrrolopyrazines
Synthetic Routes and Reaction Conditions:
Fusion of Pyrazinone to Pyrrole Derivative: This method involves the fusion of a pyrazinone ring to a pyrrole derivative under specific reaction conditions.
Fusion of Pyrrole to Pyrazinone: This approach involves the fusion of a pyrrole ring to a pyrazinone ring.
Multicomponent Reactions: These reactions involve multiple reactants coming together in a single reaction vessel to form the desired compound.
Miscellaneous Strategies: Other synthetic strategies may include various chemical reactions tailored to produce the target compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with careful control of reaction parameters such as temperature, pressure, and catalysts.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms or groups in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in synthetic organic chemistry as a building block for the synthesis of more complex molecules. Biology: It exhibits biological activities such as antibacterial, antifungal, and antiviral properties. Medicine: Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism may vary depending on the biological context, but it generally involves interactions with enzymes, receptors, or other biomolecules. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
5H-Pyrrolo[2,3-b]pyrazine: Known for its kinase inhibition activity.
Dihydropyrrolo[1,2-a]pyrazinone: Another related compound with potential biological activities.
Uniqueness: Pyrrolo[1,2-a]pyrazine, 3,4-dihydro-6-(4-morpholinyl)-1-phenyl- is unique due to its specific structural features and the resulting biological activities. Its distinct chemical structure allows it to interact with biological targets in ways that are different from other similar compounds.
Properties
CAS No. |
658699-51-5 |
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Molecular Formula |
C17H19N3O |
Molecular Weight |
281.35 g/mol |
IUPAC Name |
4-(1-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-6-yl)morpholine |
InChI |
InChI=1S/C17H19N3O/c1-2-4-14(5-3-1)17-15-6-7-16(20(15)9-8-18-17)19-10-12-21-13-11-19/h1-7H,8-13H2 |
InChI Key |
SSLLRIVBSWARTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=CC=C2N3CCOCC3)C(=N1)C4=CC=CC=C4 |
Origin of Product |
United States |
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